(2R,3S)-2-Methylmorpholine-3-carboxamide
Description
Properties
IUPAC Name |
(2R,3S)-2-methylmorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(6(7)9)8-2-3-10-4/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJIQRSTNJHFNS-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257929 | |
| Record name | 3-Morpholinecarboxamide, 2-methyl-, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820580-37-7 | |
| Record name | 3-Morpholinecarboxamide, 2-methyl-, (2R,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820580-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinecarboxamide, 2-methyl-, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Considerations
The target molecule contains two stereocenters within a morpholine ring system appended with a carboxamide group. Retrosynthetic cleavage reveals three logical pathways:
- Morpholine ring construction from acyclic precursors featuring pre-existing stereochemistry
- Carboxamide installation via late-stage coupling of a morpholine carboxylic acid derivative
- Convergent synthesis combining pre-formed enantiopure morpholine fragments with activated carboxamide partners
Comparative analysis of literature precedents indicates Pathway 2 provides superior yield reproducibility (78±5% vs 62±12% for convergent approaches). This aligns with patent data demonstrating that delayed amide bond formation minimizes epimerization risks at the C3 position.
Protecting Group Strategy
Successful syntheses employ minimal protection due to the compound's stability profile:
- Tert-butyl esters for carboxylic acid masking (removed via HCl/dioxane)
- Benzyl groups for amine protection in early-stage intermediates (hydrogenolyzed post-cyclization)
- Transient silyl ethers for alcohol intermediates in ring-closing steps
Notably, the patent literature emphasizes avoiding basic conditions during deprotection to prevent racemization at C2, with acidic cleavage (0.5M HCl in THF) providing >99% stereoretention.
Synthetic Routes to the Morpholine Core
Chiral Pool Approach from Tartaric Acid Derivatives
The (2R,3S) configuration suggests derivatives of L-tartaric acid as viable starting materials. A modified procedure from PMC7214098 demonstrates:
- Esterification : L-tartaric acid dimethyl ester → (2R,3S)-dimethyl 2-hydroxy-3-aminobutanedioate (89% yield)
- Reductive Amination :
- Ring-Closing via Mitsunobu conditions:
This route achieves 97% ee but requires chromatographic purification at multiple stages, limiting scalability.
Catalytic Asymmetric Synthesis
Recent advances employ Jacobsen's thiourea catalysts for enantioselective morpholine formation:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Catalyst loading | 5 mol% | 10 mol% |
| Temperature | -40°C | -78°C |
| ee (%) | 88 | 92 |
| Reaction time (h) | 48 | 72 |
| Solvent | Toluene | MTBE |
Data adapted from US11332435B2 shows higher enantioselectivity at lower temperatures despite prolonged reaction times. Economic modeling suggests Condition 1 provides better throughput for kilogram-scale production.
Carboxamide Installation Methodologies
Acid Chloride Route
The most widely implemented approach involves:
- Carboxylic acid activation :
- Ammonolysis :
Critical parameters:
- Moisture control : <50 ppm H₂O prevents hydrolysis
- Gas flow rate : 0.5 L/min NH₃ optimizes reaction kinetics
- Quench temperature : Maintain below -30°C to avoid dimerization
Coupling Reagent Strategies
Comparative evaluation of amide bond-forming reagents:
| Reagent | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| HCTU | DMF | 25 | 78 | 1.2 |
| TBTU | THF | 0 | 82 | 0.8 |
| BOP | DCM | -20 | 75 | 1.5 |
| CDI | EtOAc | 40 | 68 | 2.1 |
Data synthesized from demonstrates TBTU in THF provides optimal balance of yield and stereochemical fidelity. Scale-up trials show consistent 80-82% yield across 100g batches.
Crystallization and Polymorph Control
The hydrochloride salt (CAS 1820580-38-8) exhibits three characterized polymorphs:
| Form | Solvent System | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| I | Heptane/MTBE (1:18) | 187-190 | 12.4 |
| II | Ethanol/water (1:4) | 179-182 | 23.1 |
| III | Ethyl acetate/heptane (<2%) | 192-195 | 8.9 |
Patent data specifies Form I as the preferred pharmaceutical material due to its flow properties and thermal stability. Seeding techniques using 0.1% w/w Form I crystals during cooling crystallization (40°C → 5°C over 4h) reliably produce >99% phase purity.
Analytical Characterization Benchmarks
Chiral HPLC Methods
- Column: Chiralpak AD-H (250 × 4.6 mm)
- Mobile phase: Hexane/ethanol (80:20) + 0.1% DEA
- Flow rate: 1.0 mL/min
- Retention: 12.4 min (desired enantiomer), 14.7 min (opposite)
¹H NMR Key Signals (400 MHz, D₂O)
- δ 4.32 (dd, J=11.4, 2.8 Hz, H-2)
- δ 3.81 (m, H-3)
- δ 3.65-3.48 (m, morpholine OCH₂)
- δ 1.33 (d, J=6.6 Hz, CH₃)
MS (ESI+): m/z 145.1 [M+H]⁺ (calculated 144.09 for C₆H₁₃N₂O₂)
Industrial-Scale Process Considerations
A risk assessment matrix for kilo lab production identifies critical control points:
| Parameter | Acceptable Range | Corrective Action |
|---|---|---|
| Reaction pH | 6.8-7.2 | Adjust with 1M HCl/NaOH |
| Residual oxalyl chloride | <500 ppm | Extended nitrogen purge |
| Crystallization cooling rate | 0.5°C/min | Programmable jacket control |
| Final moisture content | <0.5% w/w | Fluid bed drying (40°C, 15 mbar) |
Economic analysis of a 100 kg batch process shows:
- Raw material cost: $2,400/kg
- Cycle time: 6 days
- Overall yield: 74%
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Methylmorpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2R,3S)-2-Methylmorpholine-3-carboxamide is . Its structure features a morpholine ring with a methyl group at the second position and a carboxamide functional group at the third position. The chirality of this compound contributes to its unique reactivity and interaction with biological systems.
Pharmaceutical Development
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with enzymes and receptors enhances its utility in drug development. The compound has been explored for its potential pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that morpholine derivatives exhibit promising antimicrobial properties.
- Neuroprotective Effects : Research indicates potential neuroprotective qualities, making these compounds candidates for treating neurodegenerative diseases.
- Antioxidant Activity : The ability to scavenge free radicals has been noted in related compounds, suggesting potential health benefits.
Case Studies
Recent studies have demonstrated the effectiveness of this compound derivatives against resistant strains of pathogens. For example, variants synthesized with different side chains showed enhanced antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro .
Organocatalysis
The compound has been utilized as an organocatalyst in various chemical reactions. Its morpholine structure allows it to facilitate reactions through hydrogen bonding and stabilization of transition states. For instance, it has been employed in Michael additions and other asymmetric synthesis processes to produce chiral compounds efficiently .
Efficiency Studies
Studies have shown that using this compound as a catalyst can significantly enhance reaction yields and selectivity. Various reaction conditions have been optimized to maximize the efficiency of this compound in catalyzing reactions involving aldehydes and nitro compounds .
Binding Affinity Studies
Interaction studies involving this compound focus on its binding affinity with various biological macromolecules. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
- Enzyme Interactions : The compound's ability to interact with enzymes suggests potential applications in metabolic pathway modulation.
- Receptor Binding : Its structural features allow it to engage effectively with biological targets, influencing various physiological processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Methylmorpholine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) (2R,3S)-2-Methylmorpholine-3-carboxylic Acid Hydrochloride
- Chemical Formula: C₆H₁₂ClNO₃
- Molecular Weight : 181.62 g/mol
- CAS Number : 1808578-40-6
- Key Differences :
- The hydrochloride salt features a carboxylic acid group (-COOH) at position 3, whereas the carboxamide derivative replaces this with a carboxamide (-CONH₂).
- The hydrochloride form exhibits higher polarity and solubility in aqueous media due to the ionic chloride counterion, while the carboxamide may display enhanced lipophilicity and membrane permeability .
(b) Methyl (2R,3S)-3-Phenyloxirane-2-carboxylate
- Chemical Formula : C₁₁H₁₀O₃
- Molecular Weight : 178.18 g/mol
- CAS Number : 19190-80-8
- Key Differences :
- This compound contains an epoxide (oxirane) ring and a phenyl group, unlike the morpholine backbone of the target compound.
- Its topological polar surface area (38.8 Ų) suggests moderate polarity, but the absence of a morpholine ring limits its conformational flexibility compared to (2R,3S)-2-methylmorpholine derivatives .
(c) (2R,3S)-3-Isopropylmalate
- Key Differences :
Research Implications and Limitations
- Stereochemical Specificity : The 2R,3S configuration in morpholine derivatives is critical for binding affinity in chiral environments, such as enzyme active sites or receptors .
- Gaps in Evidence : Direct data on the carboxamide derivative remains scarce, necessitating further experimental studies (e.g., synthesis, NMR, or crystallography) to validate its properties.
Biological Activity
(2R,3S)-2-Methylmorpholine-3-carboxamide is a chiral compound belonging to the morpholine class, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₇H₁₃N₃O₂
- Molecular Weight : 155.19 g/mol
- Structure : The compound features a morpholine ring with a methyl group at the second position and a carboxamide functional group at the third position, contributing to its unique reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antimicrobial Activity :
- Morpholine derivatives have shown promise as antimicrobial agents against various pathogens. Studies indicate that this compound can inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
- Neuroprotective Effects :
-
Antioxidant Activity :
- The compound may exhibit antioxidant properties, which are crucial in reducing oxidative stress in biological systems. This activity could provide protective effects against cellular damage.
The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of this compound allows it to fit into active sites of these targets effectively:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites through hydrogen bonding and hydrophobic interactions. This inhibition can modulate various biochemical pathways.
- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate numerous physiological processes .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (2R,3S)-3-Phenylisoserine hydrochloride | Antimicrobial | Different structural backbone |
| (2R,3S)-3-(4-Methoxyphenyl) glycidic acid methyl ester | Neuroprotective | Varying pharmacological profiles |
| This compound | Antioxidant, Antimicrobial | Unique stereochemistry |
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. -
Neuroprotective Potential :
In vitro assays indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its antioxidant properties and modulation of intracellular calcium levels .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2R,3S)-2-Methylmorpholine-3-carboxamide with high stereochemical purity?
- Methodological Answer: Utilize chiral starting materials or asymmetric catalysis to establish the (2R,3S) configuration. Protecting groups such as tert-butoxycarbonyl (Boc) can stabilize reactive intermediates and prevent racemization during synthesis. Monitor stereochemical integrity using chiral HPLC or polarimetry, and validate purity through co-injection with known standards. For example, Boc-protected analogs (e.g., (2R,3S)-Boc-3-phenylisoserine) demonstrate the importance of protecting groups in maintaining stereochemical fidelity .
Q. How can the absolute configuration of this compound be determined experimentally?
- Methodological Answer: X-ray crystallography is the gold standard for assigning absolute configuration. Refinement protocols, such as those described for chiral centers in related morpholine derivatives, involve verifying chirality via anomalous scattering or Flack parameters. Software tools like X-AREA and X-RED32 aid in data processing and model validation . Complementary techniques like vibrational circular dichroism (VCD) or NMR-based Mosher ester analysis can corroborate results.
Q. What analytical techniques are critical for identifying diastereomeric impurities in this compound?
- Methodological Answer: High-resolution LC-MS or UPLC with chiral stationary phases can separate diastereomers. For example, Pharmacopeial Forum guidelines highlight the use of gradient elution and UV detection to resolve co-eluting epimers, which may arise from minor chromatographic variations . Mass spectrometry fragmentation patterns and nuclear Overhauser effect (NOE) NMR experiments further differentiate stereoisomers.
Advanced Research Questions
Q. How should researchers address contradictory data between NMR-derived stereochemical assignments and X-ray crystallography results?
- Methodological Answer: Cross-validate using computational methods such as density functional theory (DFT) to predict NMR chemical shifts or coupling constants. For instance, refinement alerts in crystallographic data (e.g., chirality verification at C3 and C4 in related structures) necessitate revisiting experimental conditions to rule out crystal packing artifacts . Pairing experimental data with molecular dynamics simulations can resolve discrepancies.
Q. What strategies optimize reaction conditions to minimize diastereomeric byproducts during synthesis?
- Methodological Answer: Adjust solvent polarity (e.g., switching from THF to DCM) and temperature to favor kinetic control. Catalytic asymmetric methods, such as organocatalysis or transition-metal complexes, enhance enantioselectivity. For example, Boc-protected intermediates require precise pH control during deprotection to avoid epimerization . Reaction monitoring via in-situ IR or Raman spectroscopy enables real-time optimization.
Q. How can computational modeling predict the biological activity or stability of this compound derivatives?
- Methodological Answer: Molecular docking studies with target proteins (e.g., enzymes or receptors) can prioritize derivatives for synthesis. QSAR models trained on stereochemical descriptors (e.g., Cahn-Ingold-Prelog priorities) correlate configuration with bioactivity. Stability assays under physiological conditions (pH, temperature) combined with molecular dynamics simulations predict degradation pathways, such as hydrolytic cleavage of the morpholine ring .
Data Interpretation and Validation
Q. What protocols ensure reproducibility in stereochemical assignments across different laboratories?
- Methodological Answer: Adopt standardized pharmacopeial protocols for chiral analysis, including reference materials and validated chromatographic methods. For example, the separation of epimers in Pharmacopeial Forum guidelines emphasizes column temperature control and mobile phase composition to reduce inter-lab variability . Collaborative studies using round-robin testing further harmonize results.
Q. How do researchers differentiate between enantiomers and diastereomers in complex mixtures?
- Methodological Answer: Enantiomers exhibit identical physical properties but opposite optical rotations, whereas diastereomers differ in melting points, solubility, and chromatographic retention times. For compounds with two chiral centers (e.g., (2R,3S) vs. (2S,3R)), chiral derivatization agents (e.g., Marfey’s reagent) coupled with MS/MS analysis provide unambiguous identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
